molecular formula C10H17Cl3N4 B6605207 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride CAS No. 2225146-79-0

4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride

Cat. No. B6605207
CAS RN: 2225146-79-0
M. Wt: 299.6 g/mol
InChI Key: FPMXAOOTUTZENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride, also known as 4-Chloro-NPMP, is a synthetic compound with a range of applications in scientific research. It is a derivative of pyrimidine with a chlorine atom at the 4th position, and a piperidine group at the N-methyl position. The compound is soluble in water and is used as a reagent in a variety of biochemical and physiological experiments.

Scientific Research Applications

4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP has a wide range of applications in scientific research. It is used as a reagent in biochemical and physiological experiments, and is also used to study the mechanism of action of various drugs and compounds. It is used to study the binding of drugs to their target proteins, as well as to study the effects of drugs on cell signaling pathways. It is also used to study the effects of drugs on the metabolism of cells.

Mechanism of Action

4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting COX-2, 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP has been shown to reduce inflammation and pain in animal models.
Biochemical and Physiological Effects
4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, resulting in reduced inflammation and pain. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. In addition, 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP has several advantages as a reagent for lab experiments. It is relatively easy to synthesize, and is also stable in a variety of conditions. It is also relatively non-toxic, making it safe to use in experiments. However, there are some limitations to using 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP in experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it can be difficult to control the concentration of 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP in experiments.

Future Directions

There are a number of potential future directions for the use of 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP in scientific research. One potential application is in the development of new drugs that target specific proteins or pathways involved in disease. Another potential application is in the development of new methods for controlling inflammation and pain. Finally, 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP could be used to study the effects of drugs on cell signaling pathways, as well as their effects on the metabolism of cells.

Synthesis Methods

4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP can be synthesized using a variety of methods. The most common method is the reaction of pyrimidine-2-amine with 4-chloro-N-methylpiperidine. The reaction is carried out in an inert atmosphere, such as argon or nitrogen, and is usually conducted at room temperature. The reaction produces 4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochlorideP as a white solid.

properties

IUPAC Name

4-chloro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.2ClH/c11-9-3-6-13-10(15-9)14-7-8-1-4-12-5-2-8;;/h3,6,8,12H,1-2,4-5,7H2,(H,13,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMXAOOTUTZENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC=CC(=N2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride

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